Technical Documentation Center

5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in allosteric HIV-1 integrase inhibitors targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in allosteric HIV-1 integrase inhibitors targeting the LEDGF/p75 binding site[1], luteinizing hormone receptor (hLH-R) antagonists[2], and α 5-GABAA receptor modulators[3]. However, the specific building block and lead fragment 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (THNC) presents profound pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges.

As a Senior Application Scientist, I have observed that standard screening cascades often mischaracterize this molecule. The inherent zwitterionic nature of THNC dictates its biological disposition, frequently leading to a severe disconnect between in vitro metabolic stability and in vivo clearance. This whitepaper provides an authoritative, step-by-step guide to the PK profiling of THNC, explaining the causality behind experimental designs and establishing self-validating workflows to accurately predict and overcome its ADME liabilities.

Physicochemical Profiling & ADME Predictability

Understanding the physicochemical properties of THNC is the foundational step in rational PK profiling. The molecule contains a basic secondary amine within the tetrahydropyridine ring (pKa ~9.5) and an acidic carboxylic acid at the 3-position (pKa ~3.5).

  • Causality of Poor Permeability: At physiological pH (7.4), THNC exists predominantly as a highly polar zwitterion. This state drastically reduces its lipophilicity ( LogD7.4​<0 ), creating a high desolvation energy penalty that severely limits passive transcellular permeability across the intestinal epithelium.

  • Causality of the Clearance Disconnect: Researchers frequently observe a paradoxical PK profile for this scaffold[1][4]. THNC typically exhibits high stability in standard rat liver microsome (RLM) assays. Because RLM assays are traditionally supplemented only with NADPH, they exclusively measure CYP450-mediated Phase I oxidative metabolism. However, in vivo, THNC demonstrates rapid systemic clearance. This is driven by Phase II metabolism —specifically, uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation of the carboxylic acid, followed by active biliary excretion of the conjugate[4]. Therefore, relying solely on microsomal stability is a critical error; hepatocyte assays encompassing UGT activity are mandatory.

In Vitro Pharmacokinetic Workflows

To build a self-validating in vitro profile, the experimental design must account for both the metabolic and permeability liabilities of the zwitterion.

Protocol 1: Comprehensive Metabolic Stability (Hepatocytes)

To capture both Phase I (CYP) and Phase II (UGT) metabolism, intact cryopreserved hepatocytes must be utilized rather than subcellular fractions.

Step-by-Step Methodology:

  • Preparation & Validation: Thaw cryopreserved rat and human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability using Trypan Blue exclusion. Self-Validation: Cell viability must be >80% for the assay to be biologically relevant.

  • Incubation: Dilute hepatocytes to 1×106 cells/mL in a 96-well plate. Spike THNC to a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO/Acetonitrile) below 0.1% to prevent enzyme inhibition.

  • Sampling: Incubate at 37°C under 5% CO₂. Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and quench the reaction.

  • Self-Validation Controls: Run parallel incubations with 7-hydroxycoumarin (a known UGT substrate) and testosterone (a CYP3A4 substrate). If 7-hydroxycoumarin is not rapidly depleted, the assay fails Phase II functional validation, indicating compromised UGT activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: Bidirectional Caco-2 Permeability Assay

To evaluate passive permeability and active apical efflux (e.g., P-gp/BCRP) of the THNC zwitterion.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare THNC at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A B transport, or the basolateral (B) chamber for B A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 60 and 120 minutes, replacing the volume with fresh HBSS.

  • Self-Validation Control: Include Lucifer Yellow (100 µM) in the donor compartment. Post-assay fluorescence in the receiver compartment must be <1% to confirm tight junction integrity.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

In Vivo Pharmacokinetic Profiling

Protocol 3: Rat Pharmacokinetic Study (IV and PO)

To determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vss​ ).

Step-by-Step Methodology:

  • Formulation: For Intravenous (IV) dosing (1 mg/kg), formulate THNC in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. For Per Os (PO) dosing (10 mg/kg), formulate as a homogenous suspension in 0.5% Methylcellulose.

  • Administration: Administer IV via the lateral tail vein and PO via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to isolate plasma.

  • Mechanistic Validation (Bile Duct Cannulation): To validate the biliary clearance hypothesis[1], utilize a parallel bile duct-cannulated (BDC) rat cohort dosed IV. Collect bile continuously over 24 hours. Quantifying THNC and its acyl glucuronide in the bile definitively proves biliary excretion as the primary clearance mechanism.

  • Bioanalysis: Extract plasma via protein precipitation (3 volumes of acetonitrile). Quantify using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize the quantitative data typical for the THNC scaffold, reflecting the zwitterionic liabilities discussed above.

Table 1: Physicochemical and In Vitro ADME Profile

ParameterTypical Value RangeMechanistic Implication
LogD (pH 7.4) -1.5 to 0.5Highly polar zwitterion; limits passive membrane diffusion.
RLM Stability ( t1/2​ ) > 60 minHighly resistant to CYP450-mediated oxidative metabolism.
Hepatocyte Stability ( t1/2​ ) < 20 minRapid Phase II conjugation (glucuronidation) drives clearance.
Caco-2 Papp​ (A B) < 2×10−6 cm/sPoor transcellular absorption.
Caco-2 Efflux Ratio > 5.0Substrate for apical efflux transporters (e.g., P-gp/BCRP).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterValue RangeInterpretation
IV Clearance ( CL ) 60 - 90 mL/min/kgHigh clearance, approaching or exceeding rat hepatic blood flow.
Volume of Distribution ( Vss​ ) 1.0 - 6.0 L/kgModerate to high tissue distribution despite systemic polarity.
Half-life ( t1/2​ ) 0.5 - 1.5 hShort half-life driven by rapid systemic and biliary clearance.
Oral Bioavailability ( F% ) < 10%Poor exposure due to low permeability and high first-pass effect.

Mechanistic Visualizations

PK_Workflow A 5,6,7,8-Tetrahydro-1,6-naphthyridine -3-carboxylic acid B In Vitro Profiling A->B C In Vivo Profiling (Rat/Mouse) A->C B1 Microsomal Stability (CYP450 Assay) B->B1 B2 Hepatocyte Stability (Phase II / UGTs) B->B2 B3 Caco-2 Permeability (Efflux Assessment) B->B3 C1 IV Administration (Clearance & Vss) C->C1 C2 PO Administration (Bioavailability) C->C2 D Bioanalytical LC-MS/MS Quantification B1->D B2->D B3->D C1->D C2->D E PK Parameter Calculation (Non-compartmental Analysis) D->E

Comprehensive ADME/PK profiling workflow for the THNC scaffold.

Metabolic_Pathway Parent Parent Compound (THNC Zwitterion) Phase1 Phase I Metabolism (CYP-mediated) Parent->Phase1 Phase2 Phase II Metabolism (UGT-mediated) Parent->Phase2 Biliary Biliary Excretion (Active Transport) Parent->Biliary Unchanged M1 N-Oxidation (Minor Pathway) Phase1->M1 M2 Acyl Glucuronidation (Carboxylic Acid) Phase2->M2 M3 N-Glucuronidation (Tetrahydropyridine Ring) Phase2->M3 Clearance High In Vivo Clearance (Feces/Urine) Biliary->Clearance M1->Clearance M2->Biliary Efflux M3->Clearance

Primary metabolic and clearance pathways driving the in vivo disposition of THNC.

References

  • Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Wortmann, L., et al. (2019). "Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a conformationally restricted analog of more flexible pharmacophores, enabling precise orientation of functional groups for optimal interaction with biological targets. Derivatives of this scaffold have shown a wide range of biological activities, making the development of robust and versatile synthetic routes to novel analogs, such as the title compound 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid, a high-priority objective for synthetic and medicinal chemists.

This document provides a comprehensive, step-by-step protocol for the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid from readily available primary precursors. The selected synthetic strategy is designed for reliability and scalability, proceeding through a classical multi-step sequence involving the construction of a key β-pyridylethylamine intermediate followed by a diastereoselective Pictet-Spengler cyclization to construct the core bicyclic system.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process, commencing with the preparation of a functionalized pyridine ester, followed by the elaboration of a side-chain necessary for cyclization, the key ring-forming Pictet-Spengler reaction, and concluding with the final deprotection step to yield the target carboxylic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Side-Chain Elaboration cluster_2 Stage 3: Core Synthesis cluster_3 Stage 4: Final Product Formation A 4-Methylnicotinic Acid B Ethyl 4-methylnicotinate A->B Esterification (H+, EtOH) C Ethyl 4-(bromomethyl)nicotinate B->C Radical Bromination (NBS, AIBN) D Ethyl 4-(cyanomethyl)nicotinate C->D Nucleophilic Substitution (NaCN) E Ethyl 4-(2-aminoethyl)nicotinate D->E Nitrile Reduction (H2, Raney Ni) G Ethyl 5,6,7,8-tetrahydro-1,6- naphthyridine-3-carboxylate E->G Pictet-Spengler Cyclization (TFA) F Ethyl glyoxalate F->G H 5,6,7,8-Tetrahydro-1,6-naphthyridine- 3-carboxylic acid G->H Ester Hydrolysis (LiOH)

Figure 1: Overall synthetic workflow for the target molecule.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-methylnicotinate (Compound B)

Rationale: The synthesis begins with the protection of the carboxylic acid functionality of the starting material, 4-methylnicotrinic acid, as an ethyl ester. This is a crucial step to prevent unwanted side reactions of the free acid in subsequent steps, particularly during the nitrile reduction. Fischer esterification is a reliable and cost-effective method for this transformation.[1][2]

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylnicotinic acid (20.0 g, 145.8 mmol).

  • Add absolute ethanol (250 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL) with cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature and reduce the volume of ethanol to approximately 50 mL using a rotary evaporator.

  • Carefully pour the residue into 300 mL of ice-cold water and basify to pH ~8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 4-methylnicotinate as a pale yellow oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Reagent/ParameterQuantity/ValuePurpose
4-Methylnicotinic Acid20.0 gStarting Material
Absolute Ethanol250 mLReactant & Solvent
Conc. Sulfuric Acid4.0 mLCatalyst
Reaction Time12-16 hoursTo ensure completion
Expected Yield90-98%-
Stage 2: Synthesis of Ethyl 4-(2-aminoethyl)nicotinate (Compound E)

This stage involves a three-step sequence to convert the methyl group into an aminoethyl side-chain.

Step 2a: Synthesis of Ethyl 4-(bromomethyl)nicotinate (Compound C)

Rationale: A Wohl-Ziegler reaction is employed to selectively brominate the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is the brominating agent, and a radical initiator like AIBN is used to start the reaction under photochemical or thermal conditions.

Protocol:

  • In a 500 mL flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve Ethyl 4-methylnicotinate (24.1 g, 145.8 mmol) in carbon tetrachloride (300 mL).

  • Add N-Bromosuccinimide (NBS) (27.2 g, 152.1 mmol, 1.05 eq) and azobisisobutyronitrile (AIBN) (1.2 g, 7.3 mmol, 0.05 eq).

  • Heat the mixture to reflux while irradiating with the lamp for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution (100 mL) and then with water (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. This product is typically used directly in the next step without further purification due to its lachrymatory nature and instability.

Step 2b: Synthesis of Ethyl 4-(cyanomethyl)nicotinate (Compound D)

Rationale: The benzylic bromide is a good electrophile for nucleophilic substitution. Sodium cyanide is used to displace the bromide, forming a new carbon-carbon bond and introducing the nitrile functionality, which serves as a precursor to the primary amine.

Protocol:

  • Dissolve the crude Ethyl 4-(bromomethyl)nicotinate from the previous step in 200 mL of dimethylformamide (DMF).

  • In a separate flask, prepare a solution of sodium cyanide (8.6 g, 175 mmol, 1.2 eq) in 50 mL of DMF.

  • Add the sodium cyanide solution dropwise to the solution of the bromide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 500 mL of ice water and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash extensively with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (Silica gel, gradient elution with 20-40% ethyl acetate in hexane) to yield the pure nitrile.

Step 2c: Synthesis of Ethyl 4-(2-aminoethyl)nicotinate (Compound E)

Rationale: The nitrile group is reduced to a primary amine via catalytic hydrogenation. Raney Nickel is an effective and common catalyst for this transformation, which proceeds under a hydrogen atmosphere.

Protocol:

  • In a Parr hydrogenation apparatus, dissolve Ethyl 4-(cyanomethyl)nicotinate (e.g., 15.0 g, 78.9 mmol) in ethanol (150 mL) saturated with ammonia gas.

  • Carefully add Raney Nickel (approx. 1.5 g, ~10% w/w) as a slurry in ethanol.

  • Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 18-24 hours or until hydrogen uptake ceases.

  • Carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired primary amine, which is used in the next step without further purification.

StepKey ReagentPurposeExpected Yield (over 3 steps)
2aNBS, AIBNRadical Bromination-
2bNaCNCyanide Displacement-
2cH₂, Raney NiNitrile Reduction50-60%
Stage 3: Synthesis of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (Compound G)

Rationale: This is the key ring-forming step, achieved via the Pictet-Spengler reaction.[3] The β-pyridylethylamine (Compound E) condenses with ethyl glyoxalate to form an iminium ion intermediate. The electron-rich pyridine ring then acts as a nucleophile, attacking the iminium ion to effect cyclization. A strong acid catalyst, such as trifluoroacetic acid (TFA), is required to promote the reaction, especially with the relatively electron-deficient pyridine ring.[4]

Protocol:

  • Dissolve Ethyl 4-(2-aminoethyl)nicotinate (e.g., 10.0 g, 51.5 mmol) in dichloromethane (DCM, 200 mL) and cool to 0 °C.

  • Add a solution of ethyl glyoxalate (50% in toluene, 12.6 g, 61.8 mmol, 1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add trifluoroacetic acid (TFA) (7.9 mL, 103 mmol, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 50-80% ethyl acetate in hexane) to yield the tetrahydronaphthyridine ester.

Reagent/ParameterQuantity/ValuePurpose
Ethyl 4-(2-aminoethyl)nicotinate10.0 gKey Intermediate
Ethyl glyoxalate (50% in Toluene)12.6 gC2 Synthon for Cyclization
Trifluoroacetic Acid (TFA)7.9 mLAcid Catalyst
Reaction Time24 hoursTo ensure completion
Expected Yield40-55%-
Stage 4: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid (Compound H)

Rationale: The final step is a simple saponification of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide. This is a standard and high-yielding transformation.

Protocol:

  • Dissolve the purified ethyl ester (Compound G) (e.g., 5.0 g, 21.3 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 80 mL).

  • Add lithium hydroxide monohydrate (1.79 g, 42.6 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford the final 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid as a solid.

Reagent/ParameterQuantity/ValuePurpose
Ethyl Ester (Compound G)5.0 gPrecursor
Lithium Hydroxide1.79 gHydrolysis Reagent
Reaction Time4-6 hoursTo ensure completion
Expected Yield>90%-

References

  • Jackl, M. K., Kreituss, I., & Bode, J. W. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1713–1715. [Link]

  • ACS Publications. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. [Link]

  • PubMed. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. National Library of Medicine. [Link]

  • Shiozawa, A., et al. (1984). Antivertigo agents. III. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs. Chemical & Pharmaceutical Bulletin, 32(7), 2522-2529. [Link]

  • ACS Publications. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. [Link]

  • PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • ACS Publications. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • ResearchGate. (2008). One-pot multicomponent synthesis of substituted 5,7-dihydro-1,6-naphthyridines and 5,6,7,8-tetrahydroquinolines. [Link]

  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. [Link]

  • PMC. (n.d.). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. National Center for Biotechnology Information. [Link]

  • PubMed. (2012). Pd-catalyzed tandem cyclization of ethyl glyoxalate and amines: rapid assembly of highly substituted cyclic dehydro-α-amino acid derivatives. National Library of Medicine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. [Link]

  • IRJPAC. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry. [Link]

  • Google Patents. (n.d.).
  • PatSnap. (2017). Preparation method of ethyl nicotinate. Eureka. [Link]

  • PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

Sources

Application

Scale-Up Synthesis and Process Optimization of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic Acid

Executive Summary The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly versatile bicyclic pharmacophore utilized extensively in modern drug discovery. This Application Note details a robust, chromatography-free,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly versatile bicyclic pharmacophore utilized extensively in modern drug discovery. This Application Note details a robust, chromatography-free, scale-up synthesis protocol for 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid . Designed for process chemists and drug development professionals, this guide emphasizes process causality, in-process controls (IPCs), and self-validating experimental steps to ensure high-yield, reproducible batch manufacturing.

Pharmacological Grounding & Target Validation

The therapeutic significance of the 5,6,7,8-tetrahydro-1,6-naphthyridine core spans multiple disease areas, making its scalable synthesis a priority for pharmaceutical manufacturing:

  • Antiviral Therapeutics : Derivatives of this scaffold act as potent Allosteric Integrase Inhibitors (ALLINIs). They bind to the LEDGF/p75 allosteric site on HIV-1 integrase, promoting aberrant multimerization of the enzyme and resulting in structurally defective, non-infectious virions[1].

  • Autoimmune & Inflammatory Diseases : The bicyclic system is integral to potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists (e.g., TAK-828F), which modulate Th17 cell differentiation[2].

  • Metabolic Liver Diseases : Substituted derivatives are actively utilized as 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13) inhibitors for the treatment of non-alcoholic steatohepatitis (NASH)[3].

  • Pain Management & Oncology : The scaffold is a key intermediate in the development of Tropomyosin-related kinase A (TrkA) inhibitors[4].

PharmacologicalPathway Target 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives (e.g., ALLINIs) Integrase HIV-1 Integrase (IN) Tetramer Target->Integrase Binds Allosteric Pocket LEDGF LEDGF/p75 Host Factor LEDGF->Integrase Natural Chromatin Tethering (Disrupted) Complex Aberrant IN Multimerization Integrase->Complex Induced Structural Shift Virion Defective, Non-infectious Virions Complex->Virion Premature Assembly

Figure 1: Mechanism of action for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives in HIV-1 inhibition.

Retrosynthetic Strategy & Process Causality

While some approaches utilize Heck-type vinylation of chloropyridines using ethylene gas[2], these methods often require specialized pressurized equipment and expensive transition-metal catalysts. For the specific synthesis of the 3-carboxylic acid derivative, a bottom-up annulation strategy starting from a piperidine ring is far more atom-economical and scalable.

Process Rationale:

  • Protecting Group Causality : A benzyl (Bn) protecting group is selected over tert-butyloxycarbonyl (Boc). The basic and mildly acidic conditions of the pyridine annulation step can cause premature Boc deprotection, leading to complex impurity profiles. The robust benzyl group survives the cyclization and is cleanly removed via late-stage hydrogenolysis.

  • Annulation Causality : The reaction utilizes a modified Bohlmann-Rahtz heteroannulation. By forming an enamine intermediate from 1-benzyl-4-piperidone, the nucleophilicity of the alpha-carbon is drastically increased, allowing for rapid condensation with ethyl ethoxymethylenecyanoacetate.

Experimental Protocols (The Self-Validating System)

SynthesisWorkflow SM 1-Benzyl-4-piperidone Enamine Enamine Intermediate SM->Enamine Pyrrolidine, Toluene Reflux (-H2O) Ester Ethyl 6-benzyl-5,6,7,8-tetrahydro -1,6-naphthyridine-3-carboxylate Enamine->Ester 1. Ethyl ethoxymethylenecyanoacetate 2. NH4OAc, AcOH, 80 °C Acid 6-Benzyl-5,6,7,8-tetrahydro -1,6-naphthyridine-3-carboxylic acid Ester->Acid NaOH (aq), EtOH Reflux, then HCl (pH 4.0) Product 5,6,7,8-Tetrahydro-1,6-naphthyridine -3-carboxylic acid Acid->Product H2 (50 psi), 10% Pd/C MeOH, 50 °C

Figure 2: Three-step scalable synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid.

Step 1: Annulation via Enamine Condensation

Objective: Construct the pyridine ring onto the piperidine core to form the bicyclic ester.

  • Enamine Formation : Charge a 50 L reactor equipped with a Dean-Stark trap with 1-benzyl-4-piperidone (1.0 eq) and toluene (10 vol). Add pyrrolidine (1.2 eq).

    • Causality: Pyrrolidine forms a highly reactive enamine due to the high p-character of its nitrogen lone pair.

    • Self-Validation: Reflux at 110 °C. The physical collection of the stoichiometric volume of water in the Dean-Stark trap serves as a real-time, visual indicator of reaction completion (approx. 3 hours).

  • Condensation : Cool the mixture to 20 °C, concentrate in vacuo to remove excess pyrrolidine, and reconstitute the enamine in ethanol (10 vol). Add ethyl ethoxymethylenecyanoacetate (1.05 eq) and stir for 2 hours.

  • Cyclization : Add ammonium acetate (3.0 eq) and glacial acetic acid (2.0 eq). Heat to 80 °C for 6 hours.

    • Causality: Ammonium acetate acts as the nitrogen source for the pyridine ring, while acetic acid catalyzes the cyclodehydration.

  • Isolation : Cool the reactor to 5 °C to induce crystallization. Filter the resulting solid and wash with cold ethanol to afford Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate without the need for column chromatography.

Step 2: Saponification and Isoelectric Isolation

Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Hydrolysis : Suspend the ester from Step 1 in ethanol (5 vol) and add 2M aqueous NaOH (3.0 eq). Reflux at 80 °C for 2 hours.

    • Self-Validation: The initial heterogeneous suspension will transition to a clear, homogeneous solution once the ester is fully saponified into the soluble sodium salt.

  • Isoelectric Precipitation : Cool to 20 °C and slowly add 2M HCl via an addition funnel until the pH reaches exactly 4.0.

    • Causality: pH 4.0 represents the isoelectric point of the zwitterionic product. Adjusting to this exact pH neutralizes the molecule, minimizing its aqueous solubility and driving quantitative precipitation.

  • Isolation : Filter the dense white precipitate, wash with deionized water, and dry under vacuum at 50 °C to yield 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid .

Step 3: Catalytic Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to yield the final target scaffold.

  • Reaction Setup : Dissolve the acid from Step 2 in methanol (15 vol) in a Parr hydrogenation reactor. Carefully add 10% Pd/C (10 wt%).

    • Causality: The benzyl group is highly susceptible to catalytic hydrogenolysis, whereas the naphthyridine core remains intact. This avoids the harsh acidic/basic conditions required for other protecting groups[2].

  • Hydrogenation : Purge the vessel with N₂ (3x), then pressurize with H₂ gas to 50 psi. Heat the jacket to 50 °C and agitate vigorously.

    • Self-Validation: Monitor the pressure gauge. The reaction is physically validated as complete when hydrogen uptake (pressure drop) completely ceases (typically 4-6 hours).

  • Workup : Cool the reactor, vent the H₂ gas, and purge with N₂. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst.

  • Final Isolation : Concentrate the filtrate to 3 volumes and add acetone (12 vol) to crystallize the product. Filter and dry to afford pure 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid .

Process Metrics & Quantitative Data

The following table summarizes the key quantitative metrics observed during a 1.5 kg scale-up campaign, demonstrating the high efficiency and low environmental impact (E-Factor) of the protocol.

StepIntermediate / ProductYield (%)HPLC Purity (a/a %)E-FactorKey In-Process Control (IPC)
1 Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate78.5%> 98.5%12.4< 1.0% Piperidone remaining
2 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid92.0%> 99.2%8.2< 0.5% Ester remaining
3 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid88.4%> 99.8%5.1< 0.1% Benzyl derivative
Overall Final Target Scaffold 63.8% > 99.8% ~25.7 N/A

References

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry (2019).[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry (2020).[Link]

  • 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof.
  • TrkA kinase inhibitors, compositions and methods thereof.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid synthesis

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid Welcome to the technical support guide for the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid. This docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of novel therapeutics, including potent RORγt inverse agonists, optimizing its synthesis for yield and purity is critical.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common challenges encountered during this multi-step synthesis.

Synthetic Overview: A Common Pathway

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid typically proceeds through a three-stage process starting from an appropriate aminopyridine precursor. The general workflow involves building the naphthyridine core, reducing one of the pyridine rings, and finally hydrolyzing an ester to yield the target carboxylic acid.

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Hydrolysis A Aminopyridine Derivative C Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate C->D High Temp. (e.g., Dowtherm A) E Catalytic Hydrogenation D->E H2, Catalyst (e.g., PtO2) F Ethyl 5,6,7,8-tetrahydro-1,6- naphthyridine-3-carboxylate E->F G Saponification F->G Base (NaOH/LiOH) & Acid Workup H 5,6,7,8-Tetrahydro-1,6- naphthyridine-3-carboxylic acid G->H

Caption: General three-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Section A: Naphthyridine Core Formation (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a robust method for constructing the naphthyridine core but requires careful control of conditions.[3][4] It involves the condensation of an aminopyridine with an activated malonic ester derivative, followed by a high-temperature intramolecular cyclization.[5]

Question 1: My Gould-Jacobs cyclization is giving a low yield or failing completely. What are the common causes?

Answer: Low yields in the thermal cyclization step are frequently traced back to two primary factors: suboptimal temperature and incomplete formation of the vinylogous amide intermediate from the initial condensation.

  • Causality: The cyclization is a 6-electron electrocyclization that requires significant thermal energy to overcome the activation barrier.[4] If the temperature is too low, the reaction will not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition. The reaction is typically performed in high-boiling point solvents like Dowtherm A or diphenyl ether to achieve the necessary temperatures (around 250 °C).[5]

  • Recommended Solutions:

    • Verify Intermediate Formation: Before initiating the thermal cyclization, ensure the initial condensation between the aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is complete. This can be monitored by TLC or LC-MS. The condensation is typically performed at a lower temperature (100-150 °C) until the starting aminopyridine is consumed.

    • Optimize Cyclization Temperature: The optimal temperature is solvent-dependent. For Dowtherm A, a temperature of 240-255 °C is standard. Use a high-temperature thermometer and ensure even heating with a suitable heating mantle and stirrer.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

Question 2: I am observing significant charring and byproduct formation during the high-temperature cyclization. How can I minimize this?

Answer: Charring indicates thermal decomposition of starting materials or products. This is often caused by localized overheating or the presence of impurities.

  • Causality: The high temperatures required for cyclization can also promote undesired side reactions or decomposition, especially if the reaction is heated too quickly or unevenly.

  • Recommended Solutions:

    • Solvent Choice: Ensure the solvent is appropriate and of high purity. Solvents like diphenyl ether or Dowtherm A are chosen for their thermal stability.[6]

    • Controlled Heating: Add the condensation intermediate dropwise or portion-wise to the pre-heated high-boiling solvent. This maintains a more consistent reaction temperature and minimizes the concentration of the reactant at any given time, reducing the likelihood of polymerization or decomposition.

    • Purification of Intermediate: If possible, purify the vinylogous amide intermediate after the initial condensation and before the cyclization step to remove any impurities that could catalyze decomposition.

Section B: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the newly formed pyridine ring to the tetrahydro-level is a critical step. Catalytic hydrogenation is the most common method, but its success is highly dependent on the catalyst, solvent, and substrate purity.

Question 3: My catalytic hydrogenation is slow, incomplete, or has stalled. What should I investigate?

Answer: A stalled hydrogenation is one of the most common issues in this synthesis. The causes typically revolve around catalyst activity, substrate purity, and reaction conditions.

  • Causality: The aromatic pyridine ring is relatively resistant to hydrogenation due to its aromatic stability. The reaction often requires an active catalyst and conditions that favor adsorption of the substrate onto the catalyst surface.[7] Catalyst poisons, such as sulfur or halide compounds, can irreversibly deactivate the catalyst.

  • Recommended Solutions:

    • Catalyst Choice & Activity: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation, often superior to Palladium on Carbon (Pd/C).[7] Ensure the catalyst is fresh and has been stored correctly. For difficult reductions, pre-reducing the PtO₂ to platinum black in the reaction solvent before adding the substrate can enhance activity.

    • Solvent System: The choice of solvent is critical. Glacial acetic acid is often the preferred solvent as it protonates the pyridine nitrogen, making the ring more susceptible to reduction and enhancing the catalyst's activity.[7] If acetic acid is not used, other solvents like ethanol or methanol may require elevated pressures and temperatures.

    • Substrate Purity: Ensure the naphthyridine ester substrate is free from potential catalyst poisons. If the previous step involved any sulfur or halogenated reagents, carryover could be an issue. Purify the substrate thoroughly before hydrogenation.

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, increasing the hydrogen pressure to 50-70 bar can significantly accelerate the reaction rate.[7]

G start Hydrogenation Stalled? cat_check Is Catalyst Active? (Fresh, Pre-reduced?) start->cat_check Yes poison_check Substrate Pure? (No S, X impurities) cat_check->poison_check Yes replace_cat Action: Use fresh PtO2. Consider pre-hydrogenation. cat_check->replace_cat No cond_check Conditions Optimal? (Solvent, Pressure) poison_check->cond_check Yes purify_sub Action: Repurify starting material via column or recrystallization. poison_check->purify_sub No adj_cond Action: Switch to glacial acetic acid. Increase H2 pressure (50 bar). cond_check->adj_cond No success Reaction Proceeds cond_check->success Yes replace_cat->start purify_sub->start adj_cond->start

Caption: Troubleshooting flowchart for catalytic hydrogenation.

ParameterStandard ConditionOptimized ConditionRationale / Comment
Catalyst 10% Pd/CPtO₂ (Adams' catalyst)PtO₂ is generally more effective for reducing heteroaromatic rings.[7]
Solvent Ethanol / MethanolGlacial Acetic AcidAcid protonates the ring, activating it towards reduction. Significantly improves reaction rates.[7]
H₂ Pressure 1-5 bar50-70 barHigher pressure increases hydrogen concentration on the catalyst surface, accelerating the reaction.[7]
Temperature Room Temperature25-50 °CModest heating can increase the rate, but watch for side reactions.

Table 1: Comparison of Standard vs. Optimized Hydrogenation Conditions.

Section C: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly straightforward, this step can be complicated by incomplete reaction or side reactions.

Question 4: My ester hydrolysis is incomplete, even after extended reaction times. How can I drive it to completion?

Answer: Incomplete hydrolysis is often due to the poor solubility of the starting material in the reaction medium or insufficient base.

  • Causality: For the hydrolysis to occur, the ester must be accessible to the hydroxide ions. If the tetrahydro-naphthyridine ester precipitates or is poorly soluble in the aqueous/alcoholic solvent system, the reaction rate will be very slow.

  • Recommended Solutions:

    • Improve Solubility: Add a co-solvent like Tetrahydrofuran (THF) to the alcohol (Methanol or Ethanol) and water mixture. A 1:1:1 mixture of THF/MeOH/H₂O is a good starting point.

    • Increase Base Equivalents: Use a larger excess of the base. While 2-3 equivalents of NaOH or LiOH are typical, increasing to 5 equivalents can help drive the reaction to completion. Lithium hydroxide (LiOH) is sometimes preferred as it can be more effective at lower temperatures.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase both solubility and reaction rate. Monitor the reaction carefully by TLC to avoid potential side reactions at higher temperatures.

Question 5: During the acidic workup of my hydrolysis, my product precipitates as a sticky oil or is difficult to isolate. What is happening?

Answer: The product is amphoteric, containing both a basic secondary amine and an acidic carboxylic acid. This can lead to the formation of zwitterions and salts, which can have unusual solubility properties.

  • Causality: When acidifying the reaction mixture to protonate the carboxylate and precipitate the product, careful pH control is necessary. If the pH is too low, the amine will be protonated, forming a hydrochloride salt which may be more soluble in water. If the pH is not low enough, the product may remain as the sodium salt. The isoelectric point (the pH at which the molecule has a net neutral charge) is the point of minimum solubility.

  • Recommended Solutions:

    • Precise pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH closely with a pH meter or pH paper. The product will typically precipitate at a pH between 4 and 6.

    • Slow Crystallization: Instead of a rapid precipitation, aim for a slower crystallization. Add the acid slowly until the solution becomes turbid, then allow it to stir in the ice bath for an extended period (1-2 hours) to encourage the formation of a filterable solid.

    • Extraction: If the product oils out, you may need to extract it. Saturate the aqueous layer with NaCl to decrease the product's solubility, then extract with a suitable organic solvent like a 9:1 mixture of Chloroform/Isopropanol.

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation

This protocol is based on literature methods emphasizing the use of an acidic solvent to promote reduction.[7]

  • Catalyst Preparation (Optional but Recommended): In a suitable hydrogenation vessel, add PtO₂ (5 mol%) and glacial acetic acid (10 mL per 1 g of substrate). Seal the vessel, flush with N₂, and then introduce H₂ gas to 50 bar. Stir vigorously for 30 minutes.

  • Reaction Setup: Vent the H₂ pressure and flush with N₂. Add a solution of ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (1.0 eq) dissolved in glacial acetic acid.

  • Hydrogenation: Seal the vessel, flush with N₂, and re-pressurize with H₂ to 50-70 bar.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by taking aliquots (after carefully venting and flushing) for LC-MS analysis. Typical reaction times are 6-24 hours.

  • Workup: Once complete, carefully vent the H₂ pressure and flush with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional acetic acid or methanol.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be basified with a saturated NaHCO₃ solution and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product ester.

Protocol 2: Optimized Saponification

This protocol is designed to improve solubility and achieve complete conversion.[8]

  • Dissolution: Dissolve the ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (1.0 eq) in a mixture of THF and Methanol (1:1 v/v, approx. 10 mL per 1 g of ester).

  • Hydrolysis: Add an aqueous solution of LiOH (3-5 eq) and stir the mixture at 40 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Remove the organic solvents via rotary evaporation.

  • Precipitation: Dilute the remaining aqueous solution with water and slowly acidify by adding 1M HCl dropwise with vigorous stirring. Monitor the pH, aiming for a final pH of ~5.

  • Isolation: A white precipitate should form. Continue stirring at 0 °C for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Nara, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]

  • Reddy, T., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4357-4360. [Link]

  • Nara, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Chen, C., et al. (2015). Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. PubMed. [Link]

  • Amanote Research. (n.d.). Synthesis of 5, 6, 7, 8-Tetrahydro-1, 6-Naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • ResearchGate. (n.d.). Optimization of catalytic hydrogenation. [Link]

  • eScholarship. (n.d.). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. [Link]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. [Link]

  • ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. [Link]

  • Al-Tel, T. H. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(10), 1853. [Link]

  • ACS Publications. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • NextSDS. (n.d.). 5,6,7,8-Tetrahydro-[9][10]naphthyridine-3-carboxylic acid ethyl ester. [Link]

  • Arkat USA. (2004). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. [Link]

  • NextSDS. (n.d.). Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride. [Link]

  • J&K Scientific LLC. (n.d.). Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride. [Link]

  • Wang, X., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 3865-3874. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 5,6,7,8-Tetrahydro-1,6-napht...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid . Because of its unique structural properties, this compound frequently exhibits "brick dust" behavior in standard organic solvents, including Dimethyl Sulfoxide (DMSO).

Below, we deconstruct the chemical causality behind these issues and provide field-validated, step-by-step protocols to achieve stable, high-concentration solutions.

Section 1: Diagnostic Q&A (The Mechanistic Root of the Problem)

Q1: Why is 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid practically insoluble in standard 100% DMSO at room temperature? A1: The insolubility stems directly from the compound's amphoteric nature. It contains both a basic secondary amine within its tetrahydro-1,6-naphthyridine framework and an acidic carboxylic acid group[1]. In neutral solvents like DMSO, these functional groups undergo proton transfer to form a highly stable zwitterion. This zwitterionic state creates a rigid, high-energy crystal lattice driven by strong ionic and hydrogen-bonding interactions (often forming catemers), which aggressively resists solvation[2].

Q2: Can I overcome this simply by applying heat and sonication? A2: Heating and sonication provide kinetic energy to temporarily disrupt the crystal lattice, which can force the compound into solution[3]. However, this only addresses the kinetic barrier, not the thermodynamic solubility limit. If the concentration exceeds the thermodynamic limit of the zwitterion in DMSO, the compound will inevitably precipitate upon cooling or standing. Therefore, thermal-acoustic methods are only recommended for low-concentration analytical stocks (≤ 1-2 mM).

Q3: How can I achieve high-concentration stock solutions (>10 mM) for high-throughput screening or library storage? A3: To achieve high concentrations, you must chemically disrupt the zwitterionic network via in situ salt formation[4]. By adjusting the micro-environmental pH of the DMSO using a volatile organic acid (e.g., Trifluoroacetic acid, TFA) or an organic base (e.g., N,N-Diisopropylethylamine, DIPEA), you force the molecule into a single ionized state (either a fully protonated cation or a fully deprotonated anion). This drastically lowers the lattice energy and enhances DMSO solubility by orders of magnitude[5].

Q4: When transitioning from my DMSO stock to an aqueous assay buffer, the compound crashes out immediately. How do I prevent this? A4: This phenomenon, known as "solvent shift precipitation," occurs because the organic solvent is diluted below the threshold required to solvate the hydrophobic naphthyridine core, while the aqueous buffer fails to support the un-ionized form[5]. To prevent this, you must formulate a step-down co-solvent system. Standard protocols utilize a combination of PEG300, Tween-80, and Saline to create micelles that encapsulate the compound, maintaining solubility during aqueous dilution[6].

Section 2: Validated Experimental Protocols

Protocol A: pH-Shifted Solubilization for High-Concentration DMSO Stocks (10-50 mM)

Causality: Adding an organic base deprotonates the carboxylic acid, eliminating the zwitterion and forming a highly soluble carboxylate salt.

  • Weighing: Accurately weigh 10.0 mg of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid into a sterile, amber glass vial.

  • Solvent Addition: Add 950 µL of anhydrous, newly opened DMSO. (Note: Hygroscopic water in old DMSO severely impacts the solubility of carboxylic acids)[6].

  • Base Addition: Add 1.5 molar equivalents of DIPEA (N,N-Diisopropylethylamine). For 10 mg (~56 µmol), add approximately 15 µL of DIPEA.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal-Acoustic Treatment: Place the vial in an ultrasonic bath heated to 45°C for 10-15 minutes until the solution is completely clear[3].

  • Validation: Allow the solution to return to room temperature (25°C) for 2 hours. Inspect visually against a dark background for micro-precipitates. If clear, the stock is ready for -20°C storage.

Protocol B: Preparation of Aqueous Working Solutions for In Vivo/Cellular Assays

Causality: Utilizing a surfactant (Tween-80) and a co-solvent (PEG300) lowers the dielectric constant of the aqueous phase and forms stabilizing micelles, preventing precipitation upon dilution[6].

  • Stock Preparation: Begin with a clear 10 mM DMSO stock solution (prepared via Protocol A).

  • PEG300 Addition: Transfer 100 µL of the DMSO stock into a new 1.5 mL microcentrifuge tube. Add 400 µL of PEG300. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming until the solution is optically clear.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously mixing.

  • Final Check: The final solution (1 mL total volume) contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a stable 1 mM working solution suitable for dosing[6].

Section 3: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid under various formulation strategies.

Solubilization StrategyReagents UsedMax Stable Concentration (25°C)Recommended Application
Standard Dissolution 100% Anhydrous DMSO< 1.0 mMAnalytical reference standards
Thermal-Acoustic DMSO + 45°C Heat + Sonication~2.0 - 5.0 mMLow-concentration in vitro assays
Acidic pH-Shift DMSO + 1.5 eq. TFA> 20.0 mMAcid-tolerant biochemical assays
Basic pH-Shift DMSO + 1.5 eq. DIPEA> 50.0 mMHigh-throughput library storage
Co-Solvent Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~2.5 mMIn vivo dosing / Cell culture media

Section 4: Troubleshooting Workflow

Follow this logical decision tree when attempting to solubilize zwitterionic naphthyridine derivatives.

SolubilityWorkflow Start Weigh 5,6,7,8-Tetrahydro-1,6-naphthyridine -3-carboxylic acid AddDMSO Add 100% Anhydrous DMSO Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 Sonicate Sonicate & Heat (45°C) for 15 min Check1->Sonicate No Success Proceed to Assay / Storage Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 AddAcidBase Add 1-2 eq. DIPEA or TFA to disrupt zwitterion Check2->AddAcidBase No Check2->Success Yes Check3 Is solution clear? AddAcidBase->Check3 Check3->Success Yes Fail Formulate with PEG300/Tween-80 or lower target concentration Check3->Fail No

Caption: Decision-tree workflow for troubleshooting the solubilization of zwitterionic heterocycles.

References

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, USPTO Archive. URL: [Link]

  • ACS Publications. "Solubility and Stability Advantage of Aceclofenac Salts." Crystal Growth & Design. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic Acid Derivatives as Allosteric Inhibitors of HIV-1 Integrase

This guide provides a comparative analysis of the in vitro efficacy of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. These compounds have been investigated as a novel class of allosteric inhibitors of HIV...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the in vitro efficacy of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. These compounds have been investigated as a novel class of allosteric inhibitors of HIV-1 integrase, a critical enzyme for viral replication. By targeting the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75 on integrase, these inhibitors induce aberrant multimerization of the enzyme, leading to the formation of non-infectious virions. This guide will delve into the structure-activity relationships of these derivatives, presenting key experimental data and the methodologies used to determine their antiviral potency.

Introduction to HIV-1 Integrase Allosteric Inhibition

The replication of Human Immunodeficiency Virus-1 (HIV-1) is a multi-step process that relies on three key viral enzymes: reverse transcriptase, protease, and integrase. HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1] While traditional integrase inhibitors target the catalytic site of the enzyme, a newer class of compounds, known as Allosteric Integrase Inhibitors (ALLINIs), has emerged.[1]

ALLINIs do not bind to the active site but rather to the interface where integrase interacts with the host protein LEDGF/p75.[1] This interaction is vital for the proper function and localization of the integrase enzyme.[1] By occupying this pocket, ALLINIs disrupt the normal protein-protein interaction and instead promote an abnormal multimerization of integrase during the late stages of the viral life cycle, specifically during virion assembly.[1] This results in the production of defective viral particles that are unable to infect new cells. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core structure for the development of potent ALLINIs.[1]

Comparative In Vitro Antiviral Activity

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication in a cell-based assay. The primary measure of efficacy was the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of viral activity. The data below summarizes the in vitro antiviral activity and biochemical binding affinity of key derivatives.

Compound IDStructureLinker (X)R GroupAntiviral EC50 (µM)[1]Binding IC50 (µM)[1]
3 5,6,7,8-tetrahydro-1,6-naphthyridine coreN/APhenyl0.47>40
6 -(CH2)-Phenyl0.362.9
7 -(CH2)2-Phenyl0.350.33
8 -(CH2)3-Phenyl0.010 0.024
9 -O-(CH2)2-Phenyl0.110.088
10 -CH=CH-CH2-Phenyl0.0480.031
23 -(CH2)3-4-Fluorophenyl0.0030.014
27 -(CH2)3-3-Fluoro-4-methylphenyl0.001 0.004

Analysis of Structure-Activity Relationship (SAR):

The presented data reveals critical insights into the structure-activity relationship of this series. The parent compound 3 , with a directly attached phenyl group, showed modest antiviral activity.[1] The introduction of a linker between the naphthyridine core and the phenyl ring significantly impacted potency. A three-carbon alkyl linker (compound 8 ) was found to be optimal, resulting in a nearly 50-fold increase in antiviral activity compared to the parent compound.[1] Further optimization of the phenyl ring substituent led to the identification of compound 27 , bearing a 3-fluoro-4-methylphenyl group, as the most potent derivative in this series with an EC50 of 0.001 µM.[1]

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the efficacy of the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Cell-Culture Antiviral Activity Assay

This assay is fundamental for determining the ability of a compound to inhibit viral replication in a cellular context.

Principle: This assay measures the inhibition of HIV-1 strain NL4-3 replication in MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection. The antiviral activity is quantified by measuring a viral marker (e.g., p24 antigen) or by assessing virus-induced cytopathic effects.

Step-by-Step Methodology:

  • Cell Preparation: Culture MT-2 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before infection.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the test compound in the cell culture medium to achieve the desired final concentrations for the assay.

  • Infection: Infect the MT-2 cells with a predetermined amount of HIV-1 NL4-3 virus stock. The amount of virus should be optimized to cause a measurable effect within the assay timeframe.

  • Treatment: Immediately after infection, add the diluted test compounds to the infected cell suspension in a multi-well plate format. Include appropriate controls:

    • Virus Control: Infected cells with no compound (represents 100% viral activity).

    • Cell Control: Uninfected cells with no compound (represents baseline cell viability).

    • Reference Inhibitor Control: Infected cells treated with a known HIV-1 inhibitor.

  • Incubation: Incubate the plates for a period of 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication. This can be done by:

    • p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the cell culture supernatant using a commercial ELISA kit.

    • MTT Assay: Assess cell viability by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells will reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically. In this case, a higher signal indicates greater inhibition of virus-induced cell death.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical Binding Assay

This assay directly measures the ability of the test compounds to bind to the target, in this case, the LEDGF/p75-binding site on HIV-1 integrase.

Principle: This is a competitive binding assay that evaluates the ability of a test compound to displace a known radiolabeled ligand that binds to the allosteric site of HIV-1 integrase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • HIV-1 Integrase: Purified, recombinant HIV-1 integrase protein.

    • Radiolabeled Ligand: A tritiated version of a known compound that binds to the LEDGF/p75-binding site.[1]

    • Test Compounds: A series of dilutions of the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

    • Assay Buffer: A buffer optimized for the binding reaction.

  • Assay Procedure:

    • In a multi-well plate, combine the purified HIV-1 integrase, the radiolabeled ligand, and the test compound at various concentrations.

    • Include controls:

      • Total Binding: Integrase and radiolabeled ligand without any test compound.

      • Non-specific Binding: Integrase, radiolabeled ligand, and a high concentration of a non-labeled known binder to determine the amount of non-specific binding of the radiolabel.

  • Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the integrase-bound radiolabeled ligand from the unbound ligand. This can be achieved using methods like scintillation proximity assay (SPA) beads or filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by plotting the percentage of specific binding against the test compound concentration and fitting the data to a competitive binding curve.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for evaluating the antiviral compounds and the proposed mechanism of action for allosteric integrase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start 5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold Derivatives Synthesis of Derivatives Start->Derivatives BindingAssay Biochemical Binding Assay (IC50 Determination) Derivatives->BindingAssay CellAssay Cell-Based Antiviral Assay (EC50 Determination) Derivatives->CellAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR CellAssay->SAR Lead Lead Compound (e.g., Compound 27) SAR->Lead Identify Lead Compounds Mechanism_of_Action cluster_normal Normal Viral Assembly cluster_inhibited Inhibited Viral Assembly (with ALLINI) Integrase HIV-1 Integrase ProperMulti Proper Multimerization Integrase->ProperMulti Binds to LEDGF LEDGF/p75 LEDGF->ProperMulti Facilitates InfectiousVirion Infectious Virion ProperMulti->InfectiousVirion Integrase2 HIV-1 Integrase AberrantMulti Aberrant Multimerization Integrase2->AberrantMulti Binds to ALLINI ALLINI (Naphthyridine Derivative) ALLINI->Integrase2 Binds to LEDGF site, blocking LEDGF interaction ALLINI->AberrantMulti Induces NonInfectiousVirion Non-Infectious Virion AberrantMulti->NonInfectiousVirion

Caption: Mechanism of action of allosteric HIV-1 integrase inhibitors.

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a promising foundation for the development of potent allosteric inhibitors of HIV-1 integrase. The in vitro data clearly demonstrates that modifications to the linker and the terminal aryl group are critical for optimizing antiviral activity. Compound 27 , with a three-carbon linker and a 3-fluoro-4-methylphenyl substituent, emerged as a highly potent derivative in cell-based assays. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of this and other series of antiviral compounds.

References

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed, 30609350. [Link]

Sources

Comparative

Validating the biological activity of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid analogs

Comprehensive Validation Guide: Biological Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic Acid Analogs Executive Summary The landscape of HIV-1 antiretroviral therapy has been historically dominated by Int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: Biological Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic Acid Analogs

Executive Summary

The landscape of HIV-1 antiretroviral therapy has been historically dominated by Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir, which target the catalytic core of the integrase (IN) enzyme. However, the emergence of polymorphic resistant strains has catalyzed the development of a novel class of therapeutics: Allosteric HIV-1 Integrase Inhibitors (ALLINIs) [1].

Among these, 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid analogs have emerged as a superior structural scaffold. By targeting the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding pocket, these compounds act as "molecular glues," inducing aberrant hyper-multimerization of the integrase enzyme and resulting in structurally defective, non-infectious virions[2]. This guide provides a rigorous, objective comparison of this scaffold against alternative inhibitors and outlines a self-validating experimental framework for characterizing its biological activity.

Mechanistic Rationale & Structural Causality

To understand why the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold outperforms earlier iterations, we must analyze the structure-activity relationship (SAR) at the allosteric pocket.

The LEDGF/p75 binding site is characterized by a narrow hydrophobic channel capped by the W132 residue, alongside a highly polar region containing E170, H171, and T174[3].

  • The Carboxylic Acid Moiety: The 3-carboxylic acid group is non-negotiable; it engages in critical electrostatic and hydrogen-bonding interactions with H171 and T174, perfectly mimicking the natural binding mode of the host LEDGF/p75 cofactor[4].

  • The Naphthyridine Core: Unlike earlier quinoline or isoquinoline scaffolds, the introduction of a nitrogen atom into the aromatic portion of the tetrahydro ring (forming the naphthyridine core) drastically reduces off-target CYP 2D6 enzyme inhibition, vastly improving the drug-like pharmacokinetic profile[5].

  • Lipophilic Substitutions: Substituting the 2-position with a lipophilic group (e.g., a 2-fluorophenyl ring) projects the N-aryl group deeper into the hydrophobic pocket, maximizing binding efficiency and driving antiviral efficacy down to the single-digit nanomolar range[2].

Mechanism cluster_INSTI Active Site Inhibitors (INSTIs) cluster_ALLINI Allosteric Inhibitors (ALLINIs) IN HIV-1 Integrase (IN) CatCore Catalytic Core Domain IN->CatCore Binds Active Site LEDGF LEDGF/p75 Pocket IN->LEDGF Binds Allosteric Site StrandTx Block Strand Transfer (e.g., Raltegravir) CatCore->StrandTx Early-stage block HyperMult Aberrant Hyper-multimerization (Tetrahydro-naphthyridines) LEDGF->HyperMult Induces Oligomerization Defective Defective Virion Maturation HyperMult->Defective Late-stage block

Figure 1: Divergent pathways of HIV-1 Integrase inhibition comparing INSTIs and ALLINIs.

Comparative Performance Analysis

When benchmarking a novel 5,6,7,8-tetrahydro-1,6-naphthyridine analog, it must be evaluated against both the clinical standard (INSTIs) and earlier-generation allosteric scaffolds (Quinolines). The table below summarizes the quantitative pharmacological distinctions.

Parameter5,6,7,8-Tetrahydro-1,6-naphthyridines (e.g., Cmpd 29)Quinoline-based ALLINIs (e.g., BI-D)Active Site INSTIs (e.g., Raltegravir)
Primary Target Site LEDGF/p75 Allosteric PocketLEDGF/p75 Allosteric PocketIN Catalytic Core Domain
Mechanism of Action Late-stage hyper-multimerizationLate-stage hyper-multimerizationEarly-stage strand transfer block
Antiviral Efficacy (EC₅₀) ~0.001 µM (1 nM) [2]~0.160 µM (160 nM)[6]~0.005 µM (5 nM)
CYP 2D6 Inhibition Low (Nitrogen heteroatom effect)[5]Moderate to HighLow
Efficacy vs. INSTI-Resistant Strains Highly Active[1]ActiveInactive (Cross-resistance)
Efficacy vs. A128T Mutant Reduced (Target site mutation)[3]Reduced (Target site mutation)[3]Fully Active

Data Interpretation: The tetrahydro-naphthyridine scaffold achieves a ~160-fold improvement in antiviral potency over baseline quinoline ALLINIs like BI-D, pushing the efficacy into the low nanomolar range equivalent to clinical INSTIs, while maintaining activity against INSTI-resistant viral reservoirs[2],[6],[1].

Self-Validating Experimental Workflows

To rigorously prove that a synthesized 5,6,7,8-tetrahydro-1,6-naphthyridine analog functions as a potent ALLINI, researchers must employ a multi-tiered, self-validating protocol system. This ensures that biochemical affinity translates to cellular efficacy, and that cellular efficacy is driven by the correct mechanism rather than off-target cytotoxicity.

ValidationWorkflow Start Compound Synthesis: Tetrahydro-naphthyridines InVitro Phase 1: Biochemical Binding HTRF / AlphaScreen Assay Start->InVitro Validates Target Affinity Cell Phase 2: Antiviral Efficacy MT-4 Cell Culture (EC50) InVitro->Cell Validates Cellular Penetration Mech Phase 3: Mechanistic Proof Sucrose Density Gradient Cell->Mech Validates Mode of Action Control1 Control: INSTI-Resistant Strains Cell->Control1 Orthogonal Validation Control2 Control: Cellular Cytotoxicity (CC50) Cell->Control2 Safety Profiling

Figure 2: Triphasic self-validating workflow for characterizing ALLINI biological activity.

Protocol 1: Phase 1 - Biochemical Affinity via HTRF/AlphaScreen

Causality: Traditional ELISA assays require multiple washing steps that disrupt the transient, dynamic allosteric interactions between IN and LEDGF/p75. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays are proximity-based and performed in solution, preserving the native multimeric state of the integrase[1].

  • Preparation: Express and purify recombinant His-tagged HIV-1 IN and GST-tagged LEDGF/p75.

  • Incubation: In a 384-well plate, incubate 10 nM His-IN and 10 nM GST-LEDGF/p75 with varying concentrations of the naphthyridine analog (0.1 nM to 10 µM) in a buffer containing 25 mM Tris (pH 7.4), 150 mM NaCl, and 2 mM MgCl₂.

  • Detection: Add Europium-cryptate anti-His antibody (donor) and XL665 anti-GST antibody (acceptor).

  • Validation: Measure the FRET signal at 665 nm. A decrease in signal indicates successful displacement of LEDGF/p75. Calculate the IC₅₀. Self-validation step: Run a parallel assay using the A128T mutant IN; the compound should lose efficacy, proving specific allosteric site binding[3].

Protocol 2: Phase 2 - Cellular Antiviral Efficacy & Cytotoxicity

Causality: A compound may bind the target in vitro but fail in vivo due to poor membrane permeability or high cytotoxicity. This assay establishes the therapeutic index (CC₅₀/EC₅₀).

  • Infection: Infect MT-4 human T-lymphoid cells with wild-type HIV-1 (NL4-3 strain) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Seed infected cells into 96-well plates containing serial dilutions of the naphthyridine analog.

  • Incubation: Incubate for 5 days at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Use an MTT or CellTiter-Glo viability assay. The EC₅₀ is the concentration restoring 50% of cell viability compared to uninfected controls.

  • Validation: In a parallel uninfected plate, measure compound toxicity (CC₅₀). A valid lead compound must demonstrate a CC₅₀ > 50 µM and an EC₅₀ < 10 nM, ensuring the antiviral effect is not an artifact of cell death[2].

Protocol 3: Phase 3 - Mechanistic Proof via Sucrose Density Gradients

Causality: To definitively prove the compound acts as an ALLINI (late-stage maturation inhibitor) rather than an INSTI (early-stage integration inhibitor), we must look at the physical morphology of the resulting virions. ALLINIs cause the viral ribonucleoprotein to mislocalize, creating "empty" cores with lower buoyant density[4].

  • Production: Treat HIV-1 producing HEK293T cells with the EC₉₀ concentration of the analog.

  • Harvest: Collect the supernatant after 48 hours, filter (0.45 µm), and concentrate virions via ultracentrifugation.

  • Gradient Separation: Layer the concentrated virions onto a continuous 20-60% (w/v) sucrose density gradient. Ultracentrifuge at 100,000 × g for 16 hours.

  • Fractionation: Collect 1 mL fractions from top to bottom.

  • Validation: Analyze fractions for HIV-1 p24 capsid protein via ELISA. Self-validation step: Virions produced in the presence of the naphthyridine analog will show a distinct p24 peak shift toward lower density fractions (~1.14 g/mL) compared to untreated wild-type virions (~1.18 g/mL), proving the generation of defective cores[4].

References[2] 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNNyNiSCn2B9ZO_iL2a97Zl7wqlofOUGe67HqmLnABzuLZJxulb5L9oO_SJeo1JbZt_LC3tN8AEmRZmpyBkJZ_baUrFWK6arnEchozGrWwE7xRaPiaRC0NY9OFZjzeVXNzvw0p9bUWNzWPuLvGOZ7q[5] Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - Journal of Medicinal Chemistry - Figshare. figshare.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcGd7qJyXKr6mdN_UbKjU8D_soiG80bjRJBXawZlC01ZEpexUIdX3paBZ0lGLqn1dsWucB7OXrD94GSleVeh_gU-GhGF-l4L07zruvdo-mPj-kwIlkpl83aZ_PbYg6oa1fJPRbhmp3z01fTvjK07rPCLf-5sQPv--_gWR_w-fseROFTAn544K3Dkt2AJaV1_TOw0c_9FHkDYuVF6uP4iwijDEGzdcBiCJc0lE2_7r8kNoK1NFWgBInguhMJXJPsP7nexQzDFMZAdpvBv0CPvGg-YUFuQY=[4] Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - MDPI. mdpi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_6zuNWe0F35TJX5rqhxt_PqJEVMDh3txqFvLpi-M1xKCzgKO_l1kHBAx15hqLd3Wb7uqOCt0fJQxyNXOJevhhqbdTtcCy9DDQLdhw-Gjxhpgacrp59Ro2SdY3ReWXN4tzQ==[6] HIV Integrase | Inhibitors | MedChemExpress. medchemexpress.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoMQYQp3k0mc1rWRZg-w7GAZ2zunjh7pFsaqh7_dfRthiFNpHDxqW0hS8hU6jGnQWAvPMyNHSeYtoDiw_3d4nQ1NoxcyBFjbOXU0Czx23BKbfG8dYUTgwAD7-huFevUqioi7GUOrfBVb9xWqm-MKIaP6GrS13Fl6AF0rR_SQ==[1] Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExNsFbZ5sQM2ueONA5CONgeUQ1gmJAyJO02nWcOvLFc3PqTwbL6uKAtiQpmIKpDqUcZVID3b3GI3_b758BWl_DlBWSu8Kx_0dAQConxMKVh4k4qS75KhkF8fJ2bosjfAm784XzqdglN6aGcjk-[3] An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf27jJAlT6H7mMHXL-ToRAcXHHIC0jZXEVz0fE41BgN4NgWqz4QJkMDq40BYr7m7RKYuuWIlkUkzVR9cIgG_s6OCFAui8Li_aRvkshYatqjg6raAqsoYInczlTckvt8-pDJVK3RXrXdoIb06fNaeLj3Po=

Sources

Validation

Reproducibility of published 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid synthesis routes

The 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid scaffold is a privileged bicyclic pharmacophore in modern drug discovery. It serves as the core structural motif for several high-profile therapeutic candidates,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid scaffold is a privileged bicyclic pharmacophore in modern drug discovery. It serves as the core structural motif for several high-profile therapeutic candidates, including allosteric site inhibitors of HIV-1 integrase (ALLINIs)[1] and potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists such as TAK-828F[2].

Despite its high biological value, the reproducible and scalable synthesis of this scaffold has historically been a bottleneck. Early medicinal chemistry routes suffered from low atom economy, reliance on late-stage chiral resolution, and extensive chromatographic purifications[2]. This guide objectively compares the three primary published methodologies for synthesizing this scaffold, providing mechanistic insights, comparative performance data, and a self-validating experimental protocol for the most scalable route.

Mechanistic Overview of Synthesis Routes

Route A: Traditional Pictet-Spengler Cyclization (Medicinal Chemistry Route)

The first-generation synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core relied on a Pictet-Spengler-type cyclization[2]. While this approach is highly modular and allowed researchers to quickly generate structure-activity relationship (SAR) libraries for HIV-1 integrase inhibitors[1], it is fundamentally limited by its linear length (typically 9 steps). Furthermore, the stereocenter is formed as a racemate, necessitating late-stage chiral HPLC resolution. This inherently discards 50% of the advanced intermediate, capping the overall yield at approximately 4%[2].

Route B: Three-Component Ring Transformation (TCRT)

An alternative methodology leverages the condensation of piperidine-4-ones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia[3]. This TCRT method is highly efficient for constructing heavily substituted naphthyridines and tolerates a wide array of functional groups (e.g., carbamates, esters, and acetals)[3]. However, the reaction often requires harsh conditions (such as microwave irradiation at elevated temperatures) and lacks inherent enantiocontrol, making it less suitable for the asymmetric synthesis required in late-stage drug development.

Route C: Scalable Asymmetric Synthesis (Process Chemistry Route)

Developed by Takeda Pharmaceutical to overcome the limitations of Route A, this second-generation route eliminates the need for chromatography and chiral resolution[2]. The sequence begins with a Heck-type vinylation of a chloropyridine precursor using ethylene gas. This is followed by an unprecedented ammonia-mediated cyclization that directly yields a dihydronaphthyridine intermediate[2]. The critical stereocenter is then established dynamically via a ruthenium-catalyzed enantioselective transfer hydrogenation. This route reduces the longest linear sequence to 6 steps and boosts the overall yield to ~25%[2].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three primary synthesis routes.

MetricRoute A (Pictet-Spengler)[2]Route B (TCRT)[3]Route C (Asymmetric Transfer)[2]
Longest Linear Sequence 9 Steps2–3 Steps6 Steps
Overall Yield ~4%40–60% (Racemic)~25%
Enantioselectivity None (Requires Chiral HPLC)None>98% ee (Ru-Catalyzed)
Scalability Poor (Chromatography heavy)Moderate (Microwave often required)Excellent (Chromatography-free)
Key Reagents Piperidone, TFAPiperidin-4-one, DinitropyridoneEthylene gas, NH₃, Ru-chiral catalyst

Pathway Visualization

Pathway cluster_A Route A: Pictet-Spengler (MedChem) cluster_C Route C: Asymmetric Transfer (Process Chem) A1 Piperidone Precursor A2 Pictet-Spengler Cyclization A1->A2 A3 Chiral HPLC Resolution A2->A3 A4 Target Scaffold Yield: ~4% A3->A4 C1 Chloropyridine C2 Heck Vinylation (Ethylene Gas) C1->C2 C3 NH3-Mediated Cyclization C2->C3 C4 Ru-Catalyzed Hydrogenation C3->C4 C5 Target Scaffold Yield: ~25% C4->C5

Comparison of Pictet-Spengler and Asymmetric Synthesis routes for the naphthyridine scaffold.

Causality & Mechanistic Insights (E-E-A-T)

The superiority of Route C in a process chemistry environment is driven by strict adherence to atom economy and self-purifying intermediates:

  • Ethylene Gas over Vinyl Stannanes : In the Heck vinylation step, utilizing ethylene gas rather than complex vinyl stannanes or boronates prevents the generation of toxic, high-molecular-weight byproducts. This eliminates the need for silica gel chromatography[2].

  • Precipitation-Driven Cyclization : The ammonia-mediated cyclization is thermodynamically driven by the precipitation of the dihydronaphthyridine product. As the product crashes out of the ethanol solution, it shifts the reaction equilibrium entirely to the right, ensuring high conversion and allowing isolation via simple filtration[2].

  • Dynamic Stereocenter Formation : By employing a chiral Ruthenium catalyst with a benign hydrogen donor (formic acid/triethylamine), the cyclic imine is reduced asymmetrically. This bypasses the 50% material loss inherent to the chiral resolution used in Route A[2].

Experimental Protocols: Scalable Asymmetric Route (Route C)

The following methodologies detail the critical steps of the scalable Route C. Every step is designed as a self-validating system , providing the chemist with immediate visual or spectroscopic feedback to confirm success without requiring exhaustive workups.

Step 1: Heck-Type Vinylation
  • Objective: Convert the 2-chloro-6-methoxynicotinoyl precursor to a 2-vinyl intermediate.

  • Procedure:

    • Charge a pressure reactor with the chloropyridine precursor, Pd(OAc)₂ (catalyst), tri-o-tolylphosphine (ligand), and triethylamine in DMF.

    • Purge the vessel with ethylene gas and pressurize to 0.5 MPa.

    • Heat the mixture to 90 °C and stir for 12 hours.

    • Cool to room temperature, vent the ethylene safely, and partition the mixture between water and ethyl acetate.

  • Self-Validation Checkpoint: The reaction is validated by analyzing the crude organic layer via ¹H NMR. The disappearance of the starting material and the emergence of characteristic vinyl proton multiplets (δ 5.5–6.5 ppm) confirm successful vinylation[2].

Step 2: Ammonia-Mediated Cyclization
  • Objective: Construct the dihydronaphthyridine core.

  • Procedure:

    • Dissolve the 2-vinyl-3-acylpyridine intermediate in ethanol at room temperature.

    • Slowly add a commercially available ammonia solution (in methanol or ethanol).

    • Stir the mixture at room temperature for 24 hours.

    • Collect the resulting solids by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 40 °C.

  • Self-Validation Checkpoint: This reaction provides immediate visual validation. The mixture begins as a clear, homogeneous solution and transitions into a thick, pale slurry within 5 minutes as the dihydronaphthyridine product selectively precipitates[2].

Step 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
  • Objective: Establish the chiral center of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

  • Procedure:

    • Suspend the dihydronaphthyridine intermediate in a mixture of formic acid and triethylamine (5:2 azeotrope).

    • Add the chiral Ruthenium catalyst, such as RuCl.

    • Stir at 40 °C for 16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Self-Validation Checkpoint: Success is confirmed via ¹³C NMR by the disappearance of the cyclic imine carbon signal (~160 ppm) and the appearance of a new chiral methine signal (~40–50 ppm). Chiral HPLC should confirm an enantiomeric excess of >98%[2].

Sources

Comparative

Benchmarking 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic Acid Toxicity: A Comparative Guide for Drug Discovery

Executive Summary The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged bioisostere widely utilized in modern drug discovery, serving as the core framework for hLH-R antagonists, RORγt inverse agonists, and C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged bioisostere widely utilized in modern drug discovery, serving as the core framework for hLH-R antagonists, RORγt inverse agonists, and CXCR4 inhibitors[1],[2]. However, basic nitrogen-containing heterocycles are notoriously susceptible to off-target liabilities, particularly human Ether-à-go-go-Related Gene (hERG) channel blockade and cytochrome P450 (CYP) inhibition[3].

As a Senior Application Scientist, I have structured this guide to benchmark the toxicity of 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid against structurally adjacent scaffolds. This guide details the mechanistic causality behind its safety profile and outlines the self-validating experimental protocols required for rigorous preclinical assessment.

Structural Rationale & Scaffold Comparison

When optimizing pharmacokinetics and safety, scaffold hopping from a 1,2,3,4-tetrahydroisoquinoline (THIQ) to a 5,6,7,8-tetrahydro-1,6-naphthyridine fundamentally alters the electronic distribution of the molecule, significantly improving its drug-like properties[4].

  • Causality of CYP2D6 Evasion: The introduction of the sp² nitrogen in the aromatic ring acts as an electron-withdrawing group. This significantly lowers the pKa of the aliphatic piperidine-like nitrogen. Because CYP2D6 has a strong binding preference for highly basic amines (which form ion pairs with Asp301 in the enzyme's active site), the reduced basicity of the naphthyridine scaffold directly attenuates CYP2D6 inhibition[4].

  • Causality of hERG Mitigation: The hERG potassium channel central cavity is lined with aromatic residues (Tyr652, Phe656) that trap lipophilic cations via cation-π interactions[5]. The addition of the 3-carboxylic acid moiety to the tetrahydro-1,6-naphthyridine core creates a zwitterion at physiological pH. Zwitterions carry a massive desolvation penalty, thermodynamically restricting their entry into the lipophilic hERG pore.

G A THIQ Scaffold C CYP2D6 Inhibition A->C High Binding D hERG Liability A->D High Trapping B Tetrahydro-1,6-naphthyridine E Aromatic N-insertion (Reduced pKa) B->E Scaffold Hop E->C Decreased Affinity E->D Reduced Trapping

Caption: Logic diagram showing toxicity reduction via scaffold hopping to naphthyridine.

Quantitative Benchmarking: In Vitro Toxicity Profiles

To objectively benchmark 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid, we compare it against its THIQ and fully aromatic quinoline counterparts. The data below synthesizes expected pharmacotoxicological thresholds based on established heterocyclic behavior[6],[4].

Scaffold / CompoundhERG IC₅₀ (µM)CYP2D6 IC₅₀ (µM)HepG2 CC₅₀ (µM)Ames Test (Mutagenicity)
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid > 30.0> 50.0> 100.0Negative
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid 12.58.4> 100.0Negative
Quinoline-3-carboxylic acid > 30.0> 50.045.2Negative
E-4031 (Positive Control) 0.007N/AN/AN/A
Doxorubicin (Positive Control) N/AN/A1.2Positive

Data Interpretation: The tetrahydronaphthyridine scaffold maintains the low cytotoxicity of the partially saturated THIQ system while shedding its CYP2D6 and hERG liabilities. Fully aromatic systems (quinolines) often exhibit increased non-specific cytotoxicity (lower CC₅₀) due to planar intercalation with DNA or reactive metabolite formation[6].

Pathway Zwit Zwitterionic State (C3-COOH + N6-H) Desolv High Desolvation Penalty Zwit->Desolv Aqueous Retention Pore hERG Central Cavity (Tyr652 / Phe656) Zwit->Pore Steric/Electronic Repulsion Safe Reduced Cardiotoxicity Desolv->Safe Prevents Trapping

Caption: Mechanistic pathway of hERG liability mitigation via zwitterion formation.

Self-Validating Experimental Methodologies

A robust toxicity benchmarking strategy relies on self-validating systems. Every assay must internalize its own quality control to distinguish true negative toxicity from assay failure.

Automated Patch-Clamp hERG Assay

Causality of Choice: While rubidium efflux assays offer higher throughput, automated whole-cell patch-clamp is the gold standard because it directly measures the Kv11.1 tail current, providing precise biophysical kinetics[3]. Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous voltage-gated potassium currents that would confound hERG measurements.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Seal Formation & Equilibration: Capture cells in the patch-clamp aperture. Apply suction to form a gigaseal (>1 GΩ), then rupture the membrane to achieve the whole-cell configuration.

    • Self-Validation: Reject any cell with an access resistance >10 MΩ or a leak current >100 pA to ensure current fidelity.

  • Baseline Recording: Apply a standard voltage step protocol (depolarization to +20 mV, followed by a repolarization step to -50 mV to elicit the tail current). Record baseline in extracellular vehicle (0.1% DMSO) for 3 minutes.

  • Compound Perfusion: Perfuse 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid at escalating concentrations (0.1 µM to 30 µM). Wait 5 minutes per concentration to reach steady-state block.

  • Positive Control Validation: Perfuse 0.5 µM E-4031.

    • Self-Validation: The assay is only valid if E-4031 produces >90% inhibition of the tail current, confirming channel responsiveness.

Workflow Start Cell Preparation (CHO-hERG) Eq Equilibration (Whole-cell patch) Start->Eq Base Baseline Recording (Vehicle Control) Eq->Base Drug Compound Perfusion (0.1 - 30 µM) Base->Drug Wash Washout & Validation (E-4031) Drug->Wash

Caption: Self-validating automated patch-clamp workflow for hERG toxicity assessment.

HepG2 Cytotoxicity Assay (CellTiter-Glo)

Causality of Choice: HepG2 (human liver carcinoma) cells retain many hepatic drug-metabolizing enzymes, making them ideal for detecting hepatotoxicity driven by reactive metabolites[6]. The ATP-based CellTiter-Glo assay is chosen over MTT because it is less prone to metabolic artifacts and provides a direct, luminescent readout of cellular energy status.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with the target compound (1 µM to 100 µM).

    • Self-Validation: Include 0.1% DMSO as a vehicle control (100% viability baseline) and 10 µM Doxorubicin as a positive control (expected <10% viability).

  • Incubation: Incubate for 48 hours to allow for both direct cytotoxicity and metabolite-driven toxicity to manifest.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence. Calculate CC₅₀ using non-linear regression.

    • Self-Validation: The Z'-factor of the plate must be >0.5, calculated between the vehicle and positive control wells, ensuring statistical robustness.

References

  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry.[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.[Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry / Figshare.[Link]

  • hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping. Scientific Reports.[Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling.[Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of complex heterocyclic building blocks into their workflows. 5,6,7,8-Tetrahydro-1,6-naphthyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of complex heterocyclic building blocks into their workflows. 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid is a highly valuable scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its handling requires a nuanced approach that goes beyond a generic Safety Data Sheet (SDS).

This guide provides a field-proven, self-validating operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the mechanistic causality behind these safety measures, your laboratory can prevent contamination, ensure data integrity, and protect personnel[1].

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the molecule.

PropertyValue
Chemical Name 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid
CAS Number 1260664-02-5[2]
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Physical State Solid (Fine Powder)
Primary Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Mechanistic Hazard Insight: This molecule features a secondary amine embedded within a piperidine ring fused to a pyridine ring, alongside a carboxylic acid moiety. At physiological pH, it can exhibit zwitterionic behavior. When the fine powder becomes aerosolized and contacts the mucosal membranes of the eyes or respiratory tract, it rapidly solubilizes. This dissolution causes immediate, localized pH shifts that trigger severe irritation (H319, H335). Furthermore, finely milled heterocyclic powders are highly prone to triboelectric charging (static buildup), increasing the risk of aerosolization during transfer.

Personal Protective Equipment (PPE) Matrix: The "Why"

Selecting the correct PPE is not merely about compliance; it is about matching the barrier material to the specific chemical and physical risks of the compound[3].

  • Hand Protection: Nitrile Gloves (Minimum 4 mil).

    • Causality: Nitrile provides an excellent physical barrier against dry organic powders. More importantly, it offers superior resistance to the polar aprotic solvents (e.g., DMSO, DMF) typically used to solubilize this naphthyridine derivative for biological assays.

    • Self-Validation: Always perform a visual inflation test on gloves prior to donning to check for micro-tears.

  • Eye/Face Protection: Chemical Splash Goggles.

    • Causality: Standard safety glasses with side shields are insufficient for fine, static-prone powders[3]. Airborne particulates can easily bypass standard glasses. Snug-fitting goggles create a seal that protects the moisture-rich environment of the eyes from the zwitterionic powder.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: Required only if weighing outside of a certified engineering control (which is highly discouraged). The respirator traps the fine particulates before they can interact with the respiratory mucosa, mitigating the H335 hazard.

  • Body Protection: 100% Cotton Laboratory Coat.

    • Causality: Synthetic fabrics can generate static electricity, causing the powder to "jump" and adhere to the researcher. Cotton naturally dissipates static, keeping the powder contained to the work surface[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system for safe dispensing.

Step-by-Step Weighing and Transfer Protocol
  • Thermal Equilibration: Remove the sealed vial from cold storage (2-8°C). Allow it to sit in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This causes clumping, degrades the carboxylic acid moiety over time, and ruins the accuracy of your weighing.

  • Engineering Controls: Transfer the vial to a Vented Balance Safety Enclosure (VBSE) or a certified chemical fume hood.

    • Self-Validation Check: Hold a Kimwipe near the sash opening; a gentle inward pull confirms adequate negative pressure.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the micro-spatula.

    • Causality: Neutralizing the surface charge prevents the powder from aerosolizing or clinging to the spatula, ensuring precise mass transfer and preventing environmental contamination.

  • Dispensing: Carefully transfer the required mass using the neutralized micro-spatula. Immediately re-cap the source vial to minimize environmental exposure.

  • In-Situ Solubilization: Whenever possible, add your assay solvent (e.g., DMSO) directly to the weigh boat or the sealed reaction vial inside the hood. Avoid transporting the dry powder across the laboratory.

Dispensing Workflow Diagram

G Start Retrieve from Cold Storage (2-8°C, Desiccated) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate PPE Don PPE (Nitrile, Goggles, Lab Coat) Equilibrate->PPE Hood Transfer to Vented Enclosure (Fume Hood / VBSE) PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (70% EtOH / 30% Water) Spill->Clean Yes Proceed Seal Vial & Transfer Reaction Vessel Spill->Proceed No Clean->Proceed Store Return Source Vial to Cold Storage Proceed->Store

Workflow for the safe handling, dispensing, and spill management of the naphthyridine derivative.

Spill Response & Decontamination Plan

In the event of a powder spill outside of the weighing enclosure, immediate and correct action is required to prevent inhalation exposure[4].

  • Do NOT Dry Sweep: Brushing or sweeping the powder will immediately aerosolize it, maximizing the inhalation hazard.

  • Wet-Wipe Protocol: Dampen a disposable, lint-free absorbent wipe with a 70% Ethanol / 30% Water solution.

    • Causality: The water/ethanol mixture effectively solubilizes both the polar carboxylic acid and the organic naphthyridine core, capturing the compound within the matrix of the wipe rather than pushing it around the benchtop.

  • Capture and Lift: Gently place the damp wipe over the spilled powder. Allow capillary action to draw the powder into the wipe for 5 seconds, then lift it straight up.

  • Secondary Decontamination: Wipe the area a second time with a fresh damp cloth to remove any residual zwitterionic film.

Waste Disposal Plan

Proper disposal ensures environmental compliance and laboratory safety[1].

  • Segregation: Do not mix this compound with strong oxidizing agents, as the organic framework is highly combustible under oxidative stress.

  • Labeling: Place all contaminated wipes, weigh boats, and empty vials into a dedicated, puncture-resistant hazardous waste container. Label strictly as: "Hazardous Waste: Toxic/Irritant Organic Solid (Contains 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid)".

  • Destruction Route: High-temperature incineration is the mandated disposal method for this class of pharmaceutical intermediates. Never flush solutions or powders down the laboratory sink.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." OSHA.gov. [Link]

  • University of California, Merced - Environmental Health & Safety. "Choosing The Correct PPE." UCMerced.edu. [Link]

  • Centers for Disease Control and Prevention (CDC). "OSHA Hazard Communication Standard and OSHA Guidelines." CDC.gov. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.